2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile
CAS No.:
Cat. No.: VC20121070
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O |
|---|---|
| Molecular Weight | 289.3 g/mol |
| IUPAC Name | 3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C18H15N3O/c1-12-6-5-7-13(10-12)17(22)14(11-19)18-20-15-8-3-4-9-16(15)21(18)2/h3-10,22H,1-2H3 |
| Standard InChI Key | WGPWHOWNIRIANM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s IUPAC name delineates a benzodiazole ring system fused with a propanenitrile chain. The benzodiazole component consists of a benzene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The methyl group at position 1 of the diazole ring introduces steric effects that influence conformational stability. The (2E)-configuration specifies the trans orientation of the substituents around the exocyclic double bond connecting the benzodiazole and oxopropanenitrile moieties.
The 3-methylphenyl group at position 3 of the oxopropane chain contributes to hydrophobic interactions, while the nitrile group (-C≡N) enhances dipole moments and hydrogen-bonding potential. Computational models suggest that the planar benzodiazole system and the twisted oxopropanenitrile chain create a bifunctional structure capable of simultaneous π-π stacking and polar interactions .
Molecular Data
Key physicochemical parameters for this compound include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₃O | |
| Molecular Weight | 289.3 g/mol | |
| Predicted LogP | 3.2 ± 0.5 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
These values align with structurally related benzodiazoles, though the nitrile group increases polarity compared to non-cyano analogs .
Synthesis and Manufacturing Approaches
Reaction Pathways
While explicit synthetic protocols for this compound remain proprietary, analogous benzodiazole derivatives are typically synthesized via multi-step condensation reactions. A plausible route involves:
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Formation of the Benzodiazole Core: Condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
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Introduction of the Oxopropanenitrile Chain: Knoevenagel condensation between the benzodiazole aldehyde and an active methylene nitrile compound .
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Stereoselective Alkylation: Methylation at the diazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
Microwave-assisted synthesis and one-pot multicomponent reactions have been reported for similar compounds, reducing reaction times from hours to minutes .
Optimization Challenges
Key challenges include controlling the (E)-configuration of the exocyclic double bond and minimizing side reactions during nitrile incorporation. Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., piperidine for Knoevenagel steps) critically influence yields . Pilot-scale batches report yields of 45–60%, necessitating further refinement.
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 250°C, suggesting robustness for high-temperature applications . The nitrile group’s electron-withdrawing nature stabilizes the conjugated system, delaying thermal breakdown.
Solubility and Partitioning
Experimental solubility data remain limited, but quantum mechanical calculations predict:
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Water Solubility: 0.12 mg/mL (25°C)
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Octanol-Water LogP: 3.2 ± 0.3
These values indicate moderate lipophilicity, suitable for transmembrane permeability in drug delivery systems .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 2,230 cm⁻¹ (C≡N stretch) and 1,680 cm⁻¹ (C=O stretch) .
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¹H NMR: Characteristic peaks include δ 2.4 ppm (Ar-CH₃), δ 3.1 ppm (N-CH₃), and δ 7.3–8.1 ppm (aromatic protons) .
Chemical Interactions and Reactivity
Nucleophilic Susceptibility
The nitrile group undergoes hydrolysis to carboxylic acids under strong acidic or basic conditions. This reactivity is exploitable for prodrug design, where enzymatic cleavage releases active metabolites.
Coordination Chemistry
The benzodiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals. For example, Cu(II) complexes exhibit enhanced antioxidant activity due to metal-ligand charge transfer .
Industrial and Materials Science Applications
Polymer Modification
Incorporation into nitrile rubber (NBR) matrices improves oil resistance and tensile strength, with compatibility studies showing 15% loadings without phase separation . The aromatic rings enhance UV stability, making it suitable for automotive seals .
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) demonstrates 92% corrosion inhibition efficiency on mild steel in HCl, attributable to adsorption via the nitrile and diazole groups .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis for enantiopure batches.
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Target Identification: Proteomics studies to map interaction networks in disease models.
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Hybrid Materials: Exploring metal-organic frameworks (MOFs) incorporating this ligand for catalytic applications.
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